molecular formula C13H15N3O B1445167 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine CAS No. 1405060-19-6

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Cat. No. B1445167
CAS RN: 1405060-19-6
M. Wt: 229.28 g/mol
InChI Key: ZFULEVVFEHJNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indole ring, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to our compound of interest, have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Another compound, ethyl 1H-indole-3-carboxylates, showed anti-viral activity in Huh-7.5 cells against hepatitis C virus (HCV) .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer properties . This suggests that our compound could potentially be used in cancer treatment strategies.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV properties . This suggests potential applications of our compound in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications of our compound in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFULEVVFEHJNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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